2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a fluorobiphenyl moiety, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluorobiphenyl-4-ylboronic acid with a suitable reagent under controlled conditions. Common methods include:
Grignard Reaction: Reacting 3-fluorobiphenyl-4-ylmagnesium bromide with a boronic ester precursor.
Boronic Acid Derivatization: Direct conversion of 3-fluorobiphenyl-4-ylboronic acid to the desired dioxaborolane derivative using appropriate reagents.
Industrial Production Methods: Industrial-scale production often employs continuous flow chemistry to ensure consistent quality and yield. The process involves the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition rates.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. It can also undergo:
Oxidation: Conversion to corresponding boronic acids or esters.
Reduction: Reduction of the boronic ester to boronic acid derivatives.
Substitution Reactions: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., sodium carbonate), and solvents like toluene or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or Dess-Martin periodinane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds, useful in pharmaceuticals and materials science.
Oxidation: Boronic acids and esters, which are intermediates in various synthetic pathways.
Reduction: Boronic acid derivatives, which can be further functionalized.
Scientific Research Applications
2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Development of pharmaceuticals, particularly in the design of new drugs.
Industry: Production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the desired biaryl product. The molecular targets and pathways involved are typically the carbon-carbon bond-forming processes in organic synthesis.
Comparison with Similar Compounds
2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its fluorobiphenyl moiety, which enhances its reactivity and stability compared to other boronic acid derivatives. Similar compounds include:
3-Fluorobiphenyl-4-ylboronic Acid: Lacks the tetramethyl-1,3,2-dioxaborolane structure.
2-(2-Fluorobiphenyl-4-YL)-N-(3-methylpyridin-2-yl)propanamide: Used in pain-relief research.
2-(2-Fluorobiphenyl-4-YL)propionic Acid: Another derivative with different functional groups.
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Properties
IUPAC Name |
2-(2-fluoro-4-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)15-11-10-14(12-16(15)20)13-8-6-5-7-9-13/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDVTJCHDGZBAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=CC=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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